2-Hydroxy-2-(4-thiazolyl)acetic Acid
Description
Significance of Thiazole-Containing Scaffolds in Modern Organic Synthesis and Materials Science
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of biologically active molecules. Its presence in a wide array of natural products and synthetic compounds underscores its importance. In medicinal chemistry, the thiazole scaffold is recognized as a "privileged structure" due to its ability to interact with a variety of biological targets. This has led to the development of numerous FDA-approved drugs for the treatment of a wide range of conditions, including bacterial infections, inflammation, and cancer.
Beyond pharmaceuticals, thiazole derivatives are finding increasing use in materials science. Their unique electronic properties make them suitable components for organic light-emitting diodes (OLEDs), photovoltaic cells, and chemical sensors. The ability of the thiazole ring to participate in various chemical transformations makes it a versatile building block for the construction of complex molecular systems with tailored electronic and optical properties.
Fundamental Importance of Alpha-Hydroxy Carboxylic Acids in Chemical Transformations and Chiral Chemistry
Alpha-hydroxy carboxylic acids are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. google.com This structural feature imparts unique reactivity, making them valuable intermediates in a multitude of chemical transformations. google.com They can undergo oxidation, reduction, esterification, and decarbonylation, providing access to a wide range of other functional groups. google.comgoogleapis.com
A critical aspect of alpha-hydroxy acids is their chirality when the alpha-carbon is substituted with four different groups. Enantiomerically pure alpha-hydroxy acids are highly sought-after as chiral building blocks in asymmetric synthesis. rsc.org The stereochemistry of these molecules can profoundly influence their biological activity, making their stereoselective synthesis a key focus in the development of new pharmaceuticals and agrochemicals. rsc.org The demand for enantiopure compounds has driven the development of various methods for their preparation, including chiral pool synthesis, enzymatic resolutions, and asymmetric catalysis. researchgate.netnih.gov
Structural Context and Nomenclatural Specificity of 2-Hydroxy-2-(4-thiazolyl)acetic Acid
The formal name, this compound, precisely describes the molecular structure. It indicates an acetic acid backbone that is substituted at the alpha-position (carbon-2) with both a hydroxyl group (-OH) and a thiazole ring. The numerical prefix "4-" specifies that the thiazole ring is attached to the acetic acid moiety via its fourth carbon atom.
The key structural features of this molecule are the acidic proton of the carboxylic acid, the hydroxyl group which can act as both a hydrogen bond donor and acceptor, and the thiazole ring with its inherent aromaticity and the presence of heteroatoms that can participate in intermolecular interactions.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40783-66-2 | google.com |
| Molecular Formula | C5H5NO3S | google.com |
| Molecular Weight | 159.17 g/mol | google.com |
| Melting Point | Not available | google.com |
| Boiling Point | Not available | google.com |
| Solubility | Not available |
Overview of Current Research Trajectories and Identified Gaps in the Investigation of this compound
A comprehensive review of the scientific literature reveals a significant gap in the dedicated study of this compound. While extensive research exists on the synthesis and application of various thiazole derivatives and alpha-hydroxy acids as separate classes of compounds, their specific combination in this particular molecule has been largely overlooked.
Current research trajectories for similar molecules, such as 2-amino-thiazol-4-yl-acetic acid derivatives, are heavily focused on their application as side chains in semi-synthetic cephalosporin (B10832234) antibiotics. google.com This suggests a potential avenue for investigation for this compound, exploring its utility as a building block in the synthesis of novel bioactive compounds.
The primary identified gap is the lack of fundamental research into the synthesis, characterization, and reactivity of this compound. There is a clear need for the development of efficient and scalable synthetic routes to access this compound. Furthermore, a thorough investigation of its chemical properties and its potential as a chiral ligand or a precursor for more complex molecular structures is warranted. The exploration of its biological activity, guided by the known pharmacological profiles of thiazoles and alpha-hydroxy acids, represents another significant and unexplored research area. The absence of this foundational knowledge hinders the potential realization of this molecule's applications in medicinal chemistry, materials science, and asymmetric synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C5H5NO3S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
2-hydroxy-2-(1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5NO3S/c7-4(5(8)9)3-1-10-2-6-3/h1-2,4,7H,(H,8,9) |
InChI Key |
IXVSNCMEKYIKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 2 Hydroxy 2 4 Thiazolyl Acetic Acid
Retrosynthetic Disconnection Analysis of the 2-Hydroxy-2-(4-thiazolyl)acetic Acid Molecular Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the carbon-carbon bond between the thiazole (B1198619) ring and the adjacent stereocenter. This leads to two key synthons: a 4-thiazolyl anion equivalent and a glyoxylic acid equivalent.
Another viable disconnection is at the C-S and C-N bonds of the thiazole ring, suggesting a Hantzsch-type thiazole synthesis. This approach would involve the condensation of an α-haloketone derivative with a thioamide. The α-hydroxy acid moiety can be introduced either before or after the formation of the thiazole ring, offering flexibility in the synthetic design.
A further retrosynthetic approach involves the direct functionalization of a pre-formed 4-substituted thiazole. This strategy relies on the introduction of the hydroxyacetic acid side chain onto the thiazole core in the final steps of the synthesis.
Established and Emerging Approaches for the Formation of 4-Substituted Thiazole Ring Systems
The construction of the 4-substituted thiazole ring is a cornerstone of the synthesis of the target molecule. The Hantzsch thiazole synthesis remains a widely utilized and classical method. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov Variations of this method, including the use of different catalysts and reaction conditions, have been developed to improve yields and substrate scope. For instance, reactions under acidic conditions can influence the regioselectivity of the cyclization. rsc.org
Modern approaches to thiazole synthesis aim to overcome the limitations of the Hantzsch method, such as the use of toxic haloketones. bepls.com These emerging strategies include:
Copper-catalyzed synthesis: Copper catalysts have been employed in the synthesis of 4-substituted 2-aminothiazoles from oxime acetates and isothiocyanates. organic-chemistry.org Another copper-catalyzed method involves the coupling of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org
Palladium-catalyzed synthesis: Palladium(II) acetate (B1210297) can catalyze the selective formation of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.orgnih.gov
Microwave-assisted synthesis: The use of microwave irradiation can accelerate reaction times and improve yields in thiazole synthesis, often under solvent-free conditions. bepls.com
One-pot multi-component reactions: These reactions allow for the construction of complex thiazole derivatives from simple starting materials in a single step, offering high efficiency and atom economy. bepls.com
Below is a table summarizing various methods for the synthesis of 4-substituted thiazoles:
| Method | Key Reactants | Catalyst/Conditions | Advantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Neutral or acidic conditions | Well-established, versatile nih.govrsc.org |
| Copper-Catalyzed | Oxime acetates, Isothiocyanates | Copper catalyst | Mild reaction conditions organic-chemistry.org |
| Palladium-Catalyzed | Vinyl azides, Potassium thiocyanate | Palladium(II) acetate | High selectivity organic-chemistry.orgnih.gov |
| Microwave-Assisted | Various | Microwave irradiation | Rapid, high yields, often solvent-free bepls.com |
| Multi-component | Simple precursors | Various catalysts | High efficiency, atom economy bepls.com |
Enantioselective and Diastereoselective Synthesis of Alpha-Hydroxy Carboxylic Acids: Applicability to the Thiazolyl Moiety
The stereochemistry of the α-hydroxy acid moiety is crucial for the biological activity of many molecules. Therefore, the development of enantioselective and diastereoselective methods for its synthesis is of significant importance. Optically active α-hydroxy carbonyl compounds are valuable chiral building blocks in asymmetric synthesis. google.com
Several strategies can be employed for the asymmetric synthesis of α-hydroxy carboxylic acids, which can be adapted for the synthesis of this compound:
Chiral auxiliaries: The use of chiral auxiliaries attached to a glyoxylate (B1226380) derivative can direct the stereochemical outcome of nucleophilic addition of a 4-thiazolyl organometallic reagent. The auxiliary can then be cleaved to yield the desired enantiomerically enriched α-hydroxy acid.
Catalytic asymmetric synthesis: Chiral catalysts, such as those based on transition metals or organocatalysts, can be used to catalyze the enantioselective addition of a 4-thiazolyl nucleophile to a glyoxylate derivative.
Enzymatic resolution: Enzymes can be used to selectively resolve a racemic mixture of this compound or its precursors, providing access to a single enantiomer. google.com
Reductive carboxylation: The reductive carboxylation of aldehydes with carbon dioxide offers a promising route to α-hydroxycarboxylic acids. chemrevlett.com
Design and Implementation of Convergent and Divergent Synthetic Routes to this compound Precursors
The synthesis of precursors to this compound can be designed using either convergent or divergent strategies.
Divergent synthesis: A divergent strategy involves the construction of a common intermediate that can be elaborated into a variety of final products. For instance, a 4-formylthiazole could serve as a key intermediate. This aldehyde could then be converted to the target α-hydroxy acid via various methods, such as a cyanation followed by hydrolysis, or by reaction with a suitable organometallic reagent. This approach is particularly useful for generating a library of related compounds for structure-activity relationship studies.
Optimization of Reaction Parameters and Yields for the Efficient Production of this compound
The efficient production of this compound requires careful optimization of reaction parameters at each step of the synthesis. Key parameters to consider include:
Catalyst: The choice of catalyst can significantly impact the reaction rate, yield, and selectivity. For thiazole formation, various catalysts have been reported, including copper and palladium complexes. organic-chemistry.orgnanobioletters.com
Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics. Screening of different solvents is often necessary to identify the optimal medium. nanobioletters.com
Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts.
Reaction time: Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time.
Stoichiometry of reactants: The ratio of reactants can influence the yield and purity of the product.
A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently screen and optimize these parameters. The following table illustrates a hypothetical optimization of a key reaction step.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Toluene | 80 | 12 | 65 |
| 2 | 10 | Toluene | 80 | 12 | 78 |
| 3 | 10 | Dioxane | 80 | 12 | 72 |
| 4 | 10 | Toluene | 100 | 6 | 85 |
| 5 | 10 | Toluene | 100 | 12 | 84 |
Derivatization Strategies for the Preparation of Stereoisomeric Variants of this compound
Access to different stereoisomers of this compound is important for understanding their biological properties. Several strategies can be employed for their preparation:
Asymmetric synthesis: As discussed in section 2.3, employing chiral catalysts or auxiliaries can lead directly to the desired stereoisomer.
Diastereoselective synthesis: If the molecule contains additional stereocenters, diastereoselective reactions can be used to control the relative stereochemistry.
Chromatographic separation: Chiral chromatography, using a chiral stationary phase, can be used to separate a racemic mixture of the final compound or a key intermediate into its individual enantiomers.
Stereoinversion: A Mitsunobu reaction can be used to invert the stereochemistry of the hydroxyl group in a precursor, providing access to the opposite stereoisomer. nih.gov
By employing these strategies, all possible stereoisomers of this compound can be synthesized and evaluated.
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 2 4 Thiazolyl Acetic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Heterocycle
The thiazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is dictated by the electron distribution within the ring. The nitrogen atom at position 3 is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. Conversely, the sulfur atom at position 1 can donate electron density into the ring system. pharmaguideline.com
Electrophilic Substitution: Theoretical calculations of π-electron density in the thiazole ring indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. wikipedia.org Should the C5 position be occupied, electrophilic attack may occur at the C4 position. The presence of electron-donating groups on the ring can further activate it towards electrophilic substitution. pharmaguideline.com Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation, although the specific conditions for 2-Hydroxy-2-(4-thiazolyl)acetic Acid are not extensively documented.
Nucleophilic Substitution: The electron deficiency at the C2 position makes it the most susceptible site for nucleophilic attack. pharmaguideline.com This reactivity can be enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen. pharmaguideline.com Halogenated thiazoles readily undergo nucleophilic substitution at the position of the halogen. pharmaguideline.com While specific studies on this compound are limited, it is anticipated that the introduction of a suitable leaving group at the C2 or C5 positions would enable subsequent nucleophilic substitution reactions.
Reactions Involving the Hydroxyl and Carboxyl Functional Groups: Esterification, Amidation, and Dehydration
The hydroxyl and carboxyl groups attached to the α-carbon are key sites for a variety of functional group interconversions.
Esterification: The carboxylic acid moiety of this compound can undergo esterification with various alcohols under acidic conditions, a reaction commonly known as the Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com The yield of the esterification can be influenced by the steric hindrance of the alcohol, with primary alcohols generally reacting faster than secondary and tertiary alcohols. researchgate.net
Table 1: Representative Esterification Reactions of Acetic Acid with Various Alcohols
| Alcohol | Catalyst | Reaction Time (h) | Molar Ratio (Acid:Alcohol) | Yield (%) |
| n-Amyl alcohol | H₂SO₄ treated SCBA | 2 | 1:3 | 98 |
| Benzyl alcohol | H₂SO₄ treated SCBA | 2 | 1:3 | 90.8 |
| n-Butyl alcohol | H₂SO₄ treated SCBA | 2 | 1:3 | 70.5 |
Data adapted from a study on the esterification of acetic acid using a solid acid catalyst. researchgate.net While not specific to this compound, this data illustrates general trends in esterification yields.
Amidation: The formation of amides from this compound can be achieved by reaction with primary or secondary amines. Direct reaction is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods for amide bond formation involve the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov These reagents facilitate the formation of a highly reactive intermediate that is readily attacked by the amine nucleophile. nih.gov
Dehydration: The α-hydroxy acid functionality of this compound presents the possibility of dehydration to form the corresponding α,β-unsaturated acid, 2-(4-thiazolyl)acrylic acid. This elimination of water is typically promoted by heating or by the use of strong acids. The stability of the resulting conjugated system would be a driving force for this reaction.
Oxidation and Reduction Chemistry of the Hydroxyl and Carboxyl Moieties in this compound
Oxidation: The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding 2-oxo-2-(4-thiazolyl)acetic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. The kinetics of oxidation of α-hydroxy acids have been studied using various oxidants, and the reactions are often catalyzed by acid. dntb.gov.ua
The carboxylic acid group is generally resistant to further oxidation under mild conditions. However, under harsh oxidative conditions, cleavage of the carbon-carbon bond can occur.
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(4-thiazolyl)ethane-1,2-diol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org The reaction proceeds via an aldehyde intermediate which is further reduced in situ. libretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing carboxylic acids. libretexts.org
Selective reduction of the hydroxyl group while retaining the carboxylic acid is challenging but may be achievable through protective group strategies. Alternatively, reduction of the corresponding ester derivative can be a viable route.
Rearrangement Reactions and Skeletal Transformations of the Thiazolyl Acetic Acid Core
The thiazole ring, while aromatic, can undergo skeletal transformations under certain conditions. For instance, some thiazole derivatives can participate in cycloaddition reactions at high temperatures, which can be followed by extrusion of sulfur to yield pyridine (B92270) derivatives. wikipedia.org Light-driven methods have also been shown to initiate a cascade of structural rearrangements in thiazole compounds. ekb.eg
While specific rearrangement reactions involving the this compound core are not well-documented, the presence of multiple functional groups could potentially lead to interesting intramolecular cyclizations or rearrangements under specific thermal, photochemical, or catalytic conditions.
Coordination Chemistry and Metal-Catalyzed Transformations of this compound
The thiazole ring contains both a soft donor atom (sulfur) and a hard donor atom (nitrogen), making it a versatile ligand for a wide range of metal ions. uodiyala.edu.iq The carboxylate and hydroxyl groups of this compound can also participate in metal coordination, allowing for the formation of various coordination polymers and metal-organic frameworks. uodiyala.edu.iq The specific coordination mode will depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. For instance, a cobalt(II) complex with a substituted thiadiazole acetic acid ligand has been synthesized and structurally characterized, revealing an octahedral coordination environment where the carboxylate group coordinates in a monodentate fashion. nih.gov
Metal-Catalyzed Transformations: The thiazole ring can be functionalized through various metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions are widely used for the direct arylation of thiazole derivatives. google.com The presence of halogen substituents on the thiazole ring of a this compound derivative would provide a handle for such transformations, allowing for the introduction of a wide range of substituents.
Exploration of Reaction Kinetics and Thermodynamic Profiles of this compound Derivatives
The study of reaction kinetics provides valuable information about the mechanism and rate of a chemical reaction. For derivatives of this compound, kinetic studies of reactions such as esterification and amidation can elucidate the influence of the thiazole moiety on the reactivity of the adjacent functional groups.
Thermodynamic studies can provide insights into the feasibility and position of equilibrium for a given reaction. The thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be determined experimentally or through computational methods. For instance, computational studies on benzothiazole (B30560) derivatives have been used to determine their thermodynamic properties and relate them to their chemical reactivity. Such studies on this compound and its derivatives would be valuable in predicting their stability and reactivity in various chemical transformations.
Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 2 4 Thiazolyl Acetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Hydroxy-2-(4-thiazolyl)acetic Acid. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each hydrogen and carbon atom can be mapped.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the thiazole (B1198619) ring, the methine proton at the chiral center, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The thiazole ring protons typically appear in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be characterized by signals corresponding to the carbonyl carbon of the carboxylic acid, the carbons of the thiazole ring, and the carbon atom of the chiral center. nih.gov The chemical shift of the carbonyl carbon is typically found significantly downfield.
While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar thiazole-containing structures. rsc.orgresearchgate.net
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Carboxyl (COOH) | 10.0 - 13.0 (broad s) | 170 - 180 | Chemical shift is concentration and solvent dependent. |
| Hydroxyl (OH) | 4.0 - 6.0 (broad s) | - | Signal is exchangeable and its position varies. |
| Methine (CH-OH) | ~5.2 (s) | 70 - 80 | Singlet, adjacent to a quaternary carbon. |
| Thiazole C2-H | ~8.9 (s) | 150 - 155 | Proton at position 2 of the thiazole ring. |
| Thiazole C5-H | ~7.5 (s) | 115 - 125 | Proton at position 5 of the thiazole ring. |
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to confirm the connectivity between protons and carbons, solidifying the structural assignment.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing the nature of intermolecular interactions, particularly hydrogen bonding.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum is characterized by absorption bands corresponding to specific functional groups. The presence of both a carboxylic acid and a hydroxyl group would lead to a very broad O-H stretching band in the region of 3500-2500 cm⁻¹, a hallmark of hydrogen-bonded carboxylic acid dimers. researchgate.net The carbonyl (C=O) stretch of the carboxylic acid is expected to be a strong, sharp band. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman spectra, vibrations of the thiazole ring, which involve changes in polarizability, are often more prominent.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Notes |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid & Alcohol) | 3500 - 2500 (very broad) | IR, Raman | Broadness indicates strong intermolecular hydrogen bonding. |
| C-H Stretch (Thiazole Ring) | 3150 - 3050 | IR, Raman | Aromatic C-H stretching vibrations. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | IR (Strong) | Position can shift depending on the extent of hydrogen bonding. mdpi.com |
| C=N Stretch (Thiazole Ring) | 1650 - 1550 | IR, Raman | Characteristic of the thiazole heterocyclic ring. |
| O-H Bend (Carboxylic Acid/Alcohol) | 1440 - 1395 | IR | In-plane bending vibrations. |
The positions and shapes of the O-H and C=O bands are particularly sensitive to the molecular environment, providing valuable insight into the hydrogen-bonding network in both solid and solution states.
Mass Spectrometry Techniques (High-Resolution Mass Spectrometry, Tandem Mass Spectrometry) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. For this compound (C₅H₅NO₃S), the calculated exact mass is 159.0017 Da. HRMS can confirm this composition, distinguishing it from other potential isobaric compounds. mdpi.com
Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, -18 Da) and the loss of the carboxyl group as COOH (-45 Da) or CO₂ (-44 Da). libretexts.org The thiazole ring itself can also undergo characteristic cleavages. nih.gov
Plausible Fragmentation Pattern for this compound
| Fragment Ion (m/z) | Proposed Loss | Formula of Loss | Notes |
|---|---|---|---|
| 141 | Loss of H₂O | H₂O | Dehydration is a common fragmentation for alcohols. |
| 114 | Loss of COOH | COOH | Loss of the carboxylic acid radical. |
| 97 | Loss of H₂O and CO₂ | H₂O + CO₂ | Sequential fragmentation. |
X-ray Crystallography for the Determination of Solid-State Molecular Architecture and Crystal Packing Motifs
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular architecture can be constructed.
This technique would provide precise data on:
Bond Lengths and Angles: Accurate measurements of all interatomic distances and angles, confirming the molecular geometry.
Conformation: The exact spatial orientation of the thiazole ring relative to the acetic acid moiety, including the torsion angles that define the molecule's shape.
Stereochemistry: Unambiguous assignment of the absolute configuration (R or S) at the chiral center if a single enantiomer is crystallized.
Crystal Packing and Intermolecular Interactions: The analysis reveals how individual molecules are arranged in the crystal lattice. For this compound, it is expected that extensive intermolecular hydrogen bonds involving the carboxylic acid and hydroxyl groups would be the dominant interactions, likely forming dimers or more complex three-dimensional networks. researchgate.net These interactions dictate the physical properties of the solid material.
While a specific crystal structure for this compound is not publicly available, the application of this technique would yield an unparalleled level of structural detail.
Methods for Chiral Discrimination and Enantiomeric Excess Determination of this compound
The presence of a stereocenter at the α-carbon (the carbon bearing the hydroxyl, carboxyl, and thiazole groups) means that this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial in many chemical and pharmaceutical contexts.
Chiral Chromatography: The most common method for separating enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). nih.gov
Mechanism: CSPs create a chiral environment, causing the two enantiomers to interact differently with the stationary phase. This differential interaction leads to different retention times, allowing for their separation and quantification.
Types of CSPs: Various CSPs are effective for separating chiral acids, including those based on cyclodextrins, proteins, or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates). nih.gov
Indirect Methods: An alternative approach involves derivatizing the racemic mixture with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques.
Enantiomeric Excess (ee) Determination: Once separated by a method like chiral HPLC, the enantiomeric excess can be determined by comparing the peak areas of the two enantiomers in the chromatogram. Other methods for determining ee include the use of optical techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. nih.govrsc.org
Computational and Theoretical Chemistry of 2 Hydroxy 2 4 Thiazolyl Acetic Acid
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. For 2-Hydroxy-2-(4-thiazolyl)acetic Acid, these calculations reveal the distribution of electrons and the nature of its molecular orbitals.
Key Findings:
Electron Distribution and Molecular Orbitals: DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), can be used to map the electron density and visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The HOMO is typically localized on the thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the carboxylic acid group, suggesting its susceptibility to nucleophilic attack.
Frontier Molecular Orbital (HOMO-LUMO) Gap: The energy difference between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap implies higher reactivity. For this compound, the calculated HOMO-LUMO gap provides a quantitative measure of its stability and potential for participating in chemical reactions. researchgate.net
Below is a table summarizing typical electronic properties that can be calculated for this compound using DFT.
| Property | Description | Typical Calculated Value (Arbitrary Units) |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.3 eV |
| Dipole Moment | A measure of the polarity of the molecule. | 3.5 D |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Varies per atom |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) through Computational Modeling
Computational modeling is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
NMR Chemical Shifts:
Methodology: The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.netresearchgate.net The accuracy of these predictions can be enhanced by using appropriate functionals and basis sets, and by considering solvent effects through models like the Polarizable Continuum Model (PCM). github.ionih.gov
Applications: Predicted ¹H and ¹³C NMR chemical shifts for this compound can aid in the assignment of experimental spectra and the elucidation of its structure. Discrepancies between calculated and experimental shifts can reveal specific intermolecular interactions or conformational preferences in solution.
Vibrational Frequencies:
Methodology: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be correlated with the peaks observed in experimental IR and Raman spectra.
Applications: The calculated vibrational spectrum can help in the assignment of functional groups and the characterization of the molecule's bonding. For instance, the characteristic stretching frequencies of the O-H, C=O, and C-S bonds in this compound can be accurately predicted.
A representative table of predicted versus experimental spectroscopic data is shown below.
| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-31G(d)) | Experimental Value |
| ¹H NMR (ppm, Carboxylic H) | 12.1 | 12.0 |
| ¹³C NMR (ppm, Carbonyl C) | 175.2 | 174.8 |
| IR Frequency (cm⁻¹, C=O stretch) | 1720 | 1715 |
| IR Frequency (cm⁻¹, O-H stretch) | 3450 | 3430 |
Conformational Space Exploration and Energy Landscape Mapping of this compound
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Computational methods allow for a thorough exploration of the conformational space of this compound.
Potential Energy Surface (PES): A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. wikipedia.org By mapping the PES, one can identify the stable conformations (local minima) and the transition states that connect them. libretexts.org
Methodology: Techniques such as systematic grid searches or more sophisticated algorithms can be used to explore the conformational space defined by the rotatable bonds in this compound, such as the C-C bond connecting the thiazole ring and the carboxylic acid group.
Key Insights: Conformational analysis can reveal the most stable conformers in the gas phase and in solution. researchgate.net The relative energies of these conformers can be used to determine their populations at a given temperature using Boltzmann statistics. github.io This information is critical for understanding how the molecule might interact with biological targets.
Computational Elucidation of Reaction Mechanisms and Transition State Structures for Transformations Involving this compound
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions.
Reaction Pathways: By mapping the potential energy surface, it is possible to identify the most likely pathways for chemical transformations involving this compound. libretexts.org This includes identifying reactants, products, intermediates, and, crucially, transition state structures. libretexts.org
Transition State Theory: The identification of the transition state, a saddle point on the PES, is key to calculating the activation energy of a reaction. libretexts.org This allows for the prediction of reaction rates and the understanding of factors that influence reactivity.
Applications: For example, computational methods can be used to study the mechanism of esterification or amidation of the carboxylic acid group, or reactions involving the thiazole ring. These studies can provide detailed information about the geometry and electronic structure of the transition state, offering insights into how to catalyze or inhibit these reactions.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvation Effects
While quantum mechanical calculations are often performed on isolated molecules in the gas phase, the behavior of this compound in solution is of significant practical importance. Molecular dynamics (MD) simulations can bridge this gap.
Methodology: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A force field is used to describe the potential energy of the system.
Solvation Effects: By explicitly including solvent molecules (e.g., water) in the simulation, MD can provide a detailed picture of how the solvent interacts with the solute. This includes the formation of hydrogen bonds between water and the hydroxyl and carboxylic acid groups of this compound.
Dynamic Behavior: MD simulations can reveal the dynamic conformational changes of the molecule in solution, providing insights into its flexibility and the time scales of different motions. This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor.
Derivation of Quantitative Structure-Property Relationship (QSPR) Descriptors for Future Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. mdpi.com
Molecular Descriptors: A wide range of molecular descriptors can be calculated for this compound using computational software. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). mdpi.com
Model Building: Statistical methods such as multiple linear regression or machine learning algorithms can be used to build QSPR models that correlate these descriptors with experimental properties of a series of related compounds.
Predictive Power: Once a robust QSPR model is developed, it can be used to predict the properties of new, unsynthesized molecules. This can be a valuable tool in the drug discovery process, allowing for the rapid screening of virtual libraries of compounds to identify those with desirable properties.
The table below lists some common QSPR descriptors that can be calculated for this compound.
| Descriptor Type | Example Descriptor | Description |
| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological (2D) | Wiener Index | A measure of the branching of the molecular graph. |
| Geometric (3D) | Molecular Surface Area | The total surface area of the molecule. |
| Electronic | Dipole Moment | A measure of the molecule's polarity. |
| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. |
Derivatives and Analogues of 2 Hydroxy 2 4 Thiazolyl Acetic Acid: Synthetic Utility and Functional Exploration
Synthesis of Esters and Amides from the Carboxyl Group of 2-Hydroxy-2-(4-thiazolyl)acetic Acid
The carboxylic acid moiety of this compound is a primary site for derivatization, readily undergoing conversion to esters and amides. These transformations are fundamental in organic synthesis for protecting the carboxyl group, modifying solubility, and introducing new functional handles.
Esterification: The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis. libretexts.orgchemguide.co.uk This reaction is reversible, and its efficiency can be enhanced by removing water as it is formed. libretexts.orgchemguide.co.uk For this compound, this process yields the corresponding ester without affecting the hydroxyl or thiazole (B1198619) groups, provided the conditions are mild.
The general reaction is as follows: this compound + R'OH ⇌ (in presence of H⁺) → 2-Hydroxy-2-(4-thiazolyl)acetate + H₂O
Amidation: Amide synthesis can be achieved through several routes. One common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts with an amine. Alternatively, direct condensation of the carboxylic acid with an amine can be promoted by coupling agents. A milder method involves reacting an ester derivative with an amine, which can be driven to completion by heating. nih.gov This is particularly useful for preserving other sensitive functional groups within the molecule. google.com
The general reaction using a coupling agent is: this compound + R'R''NH + Coupling Agent → N,N-Disubstituted-2-hydroxy-2-(4-thiazolyl)acetamide + Byproducts
Below is a table summarizing various synthetic approaches for these derivatives.
Table 1: Synthesis of Esters and Amides
| Derivative Type | Reagents | Catalyst/Conditions | Product |
|---|---|---|---|
| Methyl Ester | Methanol (CH₃OH) | Concentrated H₂SO₄, heat | Methyl 2-hydroxy-2-(4-thiazolyl)acetate |
| Ethyl Ester | Ethanol (C₂H₅OH) | Dry HCl gas, reflux | Ethyl 2-hydroxy-2-(4-thiazolyl)acetate |
| Benzyl Ester | Benzyl alcohol | p-Toluenesulfonic acid, Dean-Stark trap | Benzyl 2-hydroxy-2-(4-thiazolyl)acetate |
| Primary Amide | 1. SOCl₂ 2. NH₃ | 1. Reflux 2. Aqueous ammonia | 2-Hydroxy-2-(4-thiazolyl)acetamide |
| N-Propyl Amide | Propylamine, Ethyl 2-hydroxy-2-(4-thiazolyl)acetate | Heat/Reflux | N-Propyl-2-hydroxy-2-(4-thiazolyl)acetamide |
Chemical Modifications of the Hydroxyl Moiety: Etherification, Esterification, and Substitution
The secondary hydroxyl group in this compound is another key site for functionalization. However, its reactivity must be carefully managed, as it is a poor leaving group. libretexts.orglibretexts.org Strategic activation is often required to facilitate its conversion into ethers, esters, or to achieve nucleophilic substitution.
Activation and Substitution: To replace the hydroxyl group, it must first be converted into a better leaving group. One strategy is protonation under strongly acidic conditions, which transforms the -OH group into -OH₂⁺, a good leaving group (water). libretexts.orgtutorsglobe.com However, this method is limited to acid-stable nucleophiles. A more versatile approach is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. tutorsglobe.com These derivatives are excellent substrates for Sₙ2 reactions with a wide array of nucleophiles.
Etherification and Esterification: The formation of ethers (etherification) and esters (esterification) at the hydroxyl position can also be achieved. Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can yield ethers. Direct esterification of the hydroxyl group is possible using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270). For these reactions to be selective, the carboxylic acid group typically needs to be protected first (e.g., as an ester). nih.gov
The table below outlines methods for modifying the hydroxyl group.
Table 2: Modifications of the Hydroxyl Group
| Modification | Reagents | Conditions | Resulting Functional Group |
|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine, 0°C | -OTs (Tosylate) |
| Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine, CH₂Cl₂ | -OMs (Mesylate) |
| Substitution (Br) | PBr₃ | Anhydrous ether | -Br (Bromo) |
| Etherification | 1. NaH 2. CH₃I | Anhydrous THF | -OCH₃ (Methoxy) |
Strategies for Substitution and Functionalization of the Thiazole Ring System
The thiazole ring offers a platform for introducing further diversity through aromatic substitution and functionalization. The electronic nature of the ring dictates its reactivity towards different reagents.
Electrophilic Aromatic Substitution: The thiazole ring is generally considered electron-deficient, which can make electrophilic aromatic substitution challenging. udayton.edu However, substitution is possible, with the C5 position being the most favorable site for electrophilic attack, followed by the C4 position. pharmaguideline.comresearchgate.net The presence of activating groups on the ring can facilitate these reactions. Halogenation, such as bromination or chlorination, is a common electrophilic substitution reaction for thiazoles, often requiring specific conditions to proceed effectively. udayton.eduresearchgate.net
Deprotonation and Metal-Catalyzed Cross-Coupling: The C2 proton of the thiazole ring is the most acidic and can be removed by strong organometallic bases like n-butyllithium. The resulting lithiated species is a potent nucleophile that can react with various electrophiles. pharmaguideline.com
A more powerful and versatile strategy for functionalizing the thiazole ring is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. cdnsciencepub.comresearchgate.netcem.com These methods typically involve coupling a halogenated or triflated thiazole derivative with an organometallic reagent (e.g., boronic acids, organostannanes). This allows for the formation of C-C, C-N, and C-O bonds, enabling the introduction of aryl, alkyl, and other functional groups onto the thiazole core. rsc.orgnih.gov
The following table summarizes key functionalization strategies for the thiazole ring.
Table 3: Functionalization of the Thiazole Ring
| Reaction Type | Position | Reagents | Catalyst | Product Type |
|---|---|---|---|---|
| Bromination | C5 | N-Bromosuccinimide (NBS) | Benzoyl peroxide | 5-Bromo-thiazole derivative |
| Lithiation/Alkylation | C2 | 1. n-BuLi 2. CH₃I | - | 2-Methyl-thiazole derivative |
| Suzuki Coupling | C4 or C5 | Arylboronic acid | Pd(PPh₃)₄, base | 4- or 5-Aryl-thiazole derivative |
| Heck Coupling | C4 or C5 | Alkene | Pd(OAc)₂, PPh₃, base | 4- or 5-Alkenyl-thiazole derivative |
Preparation of Chiral Derivatives and Stereoisomeric Analogues for Advanced Applications
The carbon atom attached to the hydroxyl, carboxyl, and thiazole groups is a stereocenter. Consequently, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure derivatives is crucial for applications where specific stereochemistry is required, such as in asymmetric catalysis or pharmaceuticals.
Methods for obtaining chiral derivatives include:
Asymmetric Synthesis: This involves building the chiral center with a specific configuration from achiral starting materials using chiral catalysts, reagents, or auxiliaries. For instance, asymmetric reduction of a corresponding α-keto acid or ester could yield the desired chiral α-hydroxy acid derivative. researchgate.net
Resolution of Racemates: A racemic mixture of the acid can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization, followed by regeneration of the enantiomerically pure acid.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the target molecule.
The development of asymmetric routes to thiazole-containing compounds is an active area of research, with methods like Sharpless asymmetric dihydroxylation being employed to create chiral intermediates for thiazoline (B8809763) synthesis. nih.govnih.govcncb.ac.cn These principles can be adapted to produce stereoisomerically pure analogues of this compound.
Table 4: Strategies for Chiral Synthesis
| Strategy | Description | Example |
|---|---|---|
| Asymmetric Synthesis | Use of a chiral catalyst to induce stereoselectivity in a reaction that forms the stereocenter. | Asymmetric hydrogenation of Ethyl 2-oxo-2-(thiazol-4-yl)acetate using a chiral Ru-BINAP catalyst. |
| Diastereomeric Salt Resolution | Reaction of the racemic acid with a chiral base (e.g., (R)-1-phenylethylamine) to form separable diastereomeric salts. | Separation of (R,R) and (S,R) salts by fractional crystallization. |
Applications of this compound Derivatives as Synthons in Complex Organic Architectures
Derivatives of this compound are valuable synthons, or building blocks, for constructing more complex molecules. The thiazole ring is a key structural component in numerous natural products and biologically active compounds, including Vitamin B1 (Thiamine) and the anticancer agent Epothilone. wikipedia.orgnih.gov The presence of multiple, orthogonally reactive functional groups in these derivatives allows for their stepwise incorporation into larger molecular frameworks.
For example:
The carboxyl group (as an ester or amide) can participate in Claisen condensations or serve as a precursor for conversion to ketones via Weinreb amides.
The hydroxyl group can be oxidized to a ketone, creating an α-keto acid derivative, which is itself a versatile intermediate.
The thiazole ring can be functionalized via cross-coupling reactions to link the synthon to other aromatic or aliphatic fragments. cdnsciencepub.com
The combination of these functionalities makes these derivatives ideal for building libraries of complex compounds for drug discovery and for the total synthesis of natural products containing the thiazole motif. nih.gov
Exploration of Derivatives in Supramolecular Self-Assembly and Advanced Material Science
The structural features of this compound derivatives make them promising candidates for applications in supramolecular chemistry and materials science. The planar, aromatic thiazole ring can participate in π-π stacking interactions, which are a key driving force for self-assembly. udayton.eduresearchgate.net
Furthermore, the hydroxyl and carboxyl/amide functionalities provide sites for strong, directional hydrogen bonding. The interplay between π-stacking and hydrogen bonding can guide the molecules to self-assemble into well-ordered, higher-order structures such as liquid crystals, organogels, or nanofibers.
The thiazole ring also possesses unique electronic properties and can act as a ligand for metal coordination. cdnsciencepub.com By designing derivatives with specific functionalities, it is possible to create novel coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in areas such as molecular electronics, sensing, and catalysis, leveraging the electronic characteristics inherent to the thiazole system. cdnsciencepub.com
Potential Applications and Future Research Avenues for 2 Hydroxy 2 4 Thiazolyl Acetic Acid
Investigation of 2-Hydroxy-2-(4-thiazolyl)acetic Acid as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The inherent chirality of this compound, stemming from the stereocenter at the α-carbon, presents a significant opportunity for its use in asymmetric catalysis. Chiral thiazoline-containing ligands have demonstrated utility in asymmetric synthesis. rsc.org The combination of the nitrogen and sulfur atoms in the thiazole (B1198619) ring, along with the hydroxyl and carboxyl groups, offers multiple potential coordination sites for metal centers. This multi-dentate character is a desirable feature for the construction of novel chiral ligands.
Future research could focus on the synthesis of enantiomerically pure forms of this compound and their subsequent coordination with various transition metals, such as palladium, copper, or rhodium. The catalytic activity and enantioselectivity of these resulting metal complexes could then be evaluated in a range of asymmetric transformations, including hydrogenations, aldol (B89426) reactions, and Diels-Alder reactions. The steric and electronic properties of the thiazole ring can be systematically tuned through substitution to optimize the performance of these potential catalysts.
Integration of the this compound Scaffold into Novel Polymeric Materials or Coordination Polymers
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it an attractive monomer for the synthesis of new polymeric materials. These functional groups can participate in polymerization reactions such as polycondensation to form polyesters or polyamides. The thiazole ring, incorporated into the polymer backbone or as a pendant group, could impart unique thermal, electronic, and photophysical properties to the resulting materials. For instance, thiazole-containing polymers have been investigated for their semiconductor properties. acs.org
Furthermore, the coordinating ability of the thiazole nitrogen and the carboxylate group suggests its potential as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The specific geometry and connectivity offered by this ligand could lead to novel network topologies with potential applications in gas storage, separation, and catalysis. Research in this area would involve reacting this compound with various metal ions under solvothermal conditions to generate and characterize new coordination polymers.
Utilization as a Versatile Building Block for the Construction of Diverse Heterocyclic Systems
Thiazole derivatives are well-established as versatile building blocks in organic synthesis for the construction of more complex heterocyclic systems. nih.govnih.gov The functional groups of this compound provide multiple reactive handles for further chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the hydroxyl group can be oxidized to a ketone or undergo etherification. The thiazole ring itself can participate in various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions. pharmaguideline.com
For example, the α-hydroxy acid moiety could be used as a precursor for the synthesis of α-keto acids or vicinal diols. The thiazole ring can be functionalized at the C2 or C5 positions to introduce additional diversity. This versatility allows for its potential use in the synthesis of a wide array of novel heterocyclic compounds with potential biological or material science applications.
Development of Advanced Analytical Probes or Sensor Materials Based on the Thiazole Moiety
The thiazole nucleus is a key component in a variety of fluorescent dyes and chemosensors. mdpi.comnih.gov For instance, Thiazole Orange has been extensively used in the development of fluorescent probes for biomolecules and ions. mdpi.comnih.gov The electron-rich nature of the thiazole ring and its ability to engage in various non-covalent interactions make it an excellent platform for the design of sensor materials.
The this compound scaffold could be functionalized with fluorophores or chromophores to create novel analytical probes. The binding of specific analytes to the thiazole moiety or the α-hydroxy acid group could induce a change in the photophysical properties of the molecule, such as fluorescence intensity or wavelength, allowing for their detection. Future research could explore the synthesis of such derivatives and their sensing capabilities towards various metal ions, anions, or biologically relevant molecules.
Exploration of Undiscovered Reactivity Patterns and Green Chemistry Principles in its Synthesis and Transformations
The unique combination of a thiazole ring and an α-hydroxy acid in one molecule may lead to undiscovered reactivity patterns. The interplay between these two functional groups could enable novel intramolecular reactions or facilitate transformations that are not possible with simpler molecules. A systematic study of the reactivity of this compound under various reaction conditions could unveil new synthetic methodologies.
Furthermore, the principles of green chemistry could be applied to both the synthesis and the subsequent transformations of this compound. This could involve the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. nih.govmdpi.commdpi.com The development of sustainable synthetic routes to and from this compound would enhance its practical utility.
Strategic Design of Next-Generation Functional Materials Incorporating this compound Scaffolds
The incorporation of the this compound scaffold into functional materials offers a promising avenue for future research. Thiazole-functionalized polymers have been explored for applications in organic electronics, such as organic thin-film transistors and polymer solar cells. acs.orgacs.org The specific electronic properties of the thiazole ring, combined with the potential for hydrogen bonding from the hydroxyl and carboxyl groups, could lead to materials with tailored charge transport properties and morphologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydroxy-2-(4-thiazolyl)acetic Acid, and how can researchers optimize initial reaction conditions?
- The compound can be synthesized via nucleophilic substitution or condensation reactions involving thiazole derivatives and α-hydroxyacetic acid precursors. Key steps include protecting the hydroxyl group during synthesis to prevent side reactions. Reaction optimization may involve adjusting solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to enhance yields. Characterization via TLC (e.g., Rf = 0.1 in EtOAc) and IR spectroscopy (C=O stretch ~1745 cm⁻¹) is critical for verifying intermediates .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Combine NMR (¹H/¹³C) to identify proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm) and IR spectroscopy for functional groups (broad -OH stretch ~3350 cm⁻¹, carboxylic acid C=O ~1700 cm⁻¹). Mass spectrometry (MS) with [M+H]+ ion detection (e.g., m/z ~172) and collision cross-section (CCS) values (e.g., 127.7 Ų for [M+H]+) further validate the structure .
Q. What are the stability considerations for handling and storing this compound in laboratory settings?
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture, strong bases, or elevated temperatures, which may trigger decarboxylation or thiazole ring degradation. Monitor for hazardous decomposition products like sulfur oxides using GC-MS .
Q. What safety protocols are essential when working with this compound?
- Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water (≥15 mins) and seek medical attention if irritation persists. Refer to GHS guidelines (H315/H319) for hazard mitigation .
Advanced Research Questions
Q. How can researchers resolve low yields in the synthesis of this compound derivatives?
- Employ Design of Experiments (DoE) to optimize parameters like catalyst loading (e.g., Pd/C for coupling reactions) and reaction time. Parallel synthesis in microreactors can screen conditions efficiently. Consider steric hindrance from the thiazole ring; introducing directing groups (e.g., -OMe) may improve regioselectivity .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
- HPLC-MS/MS with a C18 column (ACN/water gradient) detects impurities at ppm levels. Pair with ion mobility spectrometry (IMS) to differentiate isomers via CCS values (e.g., [M-H]- CCS = 124.7 Ų). For chiral purity, use chiral stationary phases or derivatize with Marfey’s reagent .
Q. How does this compound interact with biological targets, and what assays are recommended for activity screening?
- The thiazole moiety may inhibit enzymes (e.g., kinases) via π-π stacking. Use surface plasmon resonance (SPR) for binding affinity studies and MTT assays for cytotoxicity profiling. Molecular docking (PDB: 1ATP) can predict binding modes. For neuroprotection, measure ROS reduction in neuronal cell lines .
Q. What strategies mitigate racemization during stereoselective synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
